

Application Notes and Protocols for IPI-549 in Syngeneic Mouse Models

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Compound of Interest

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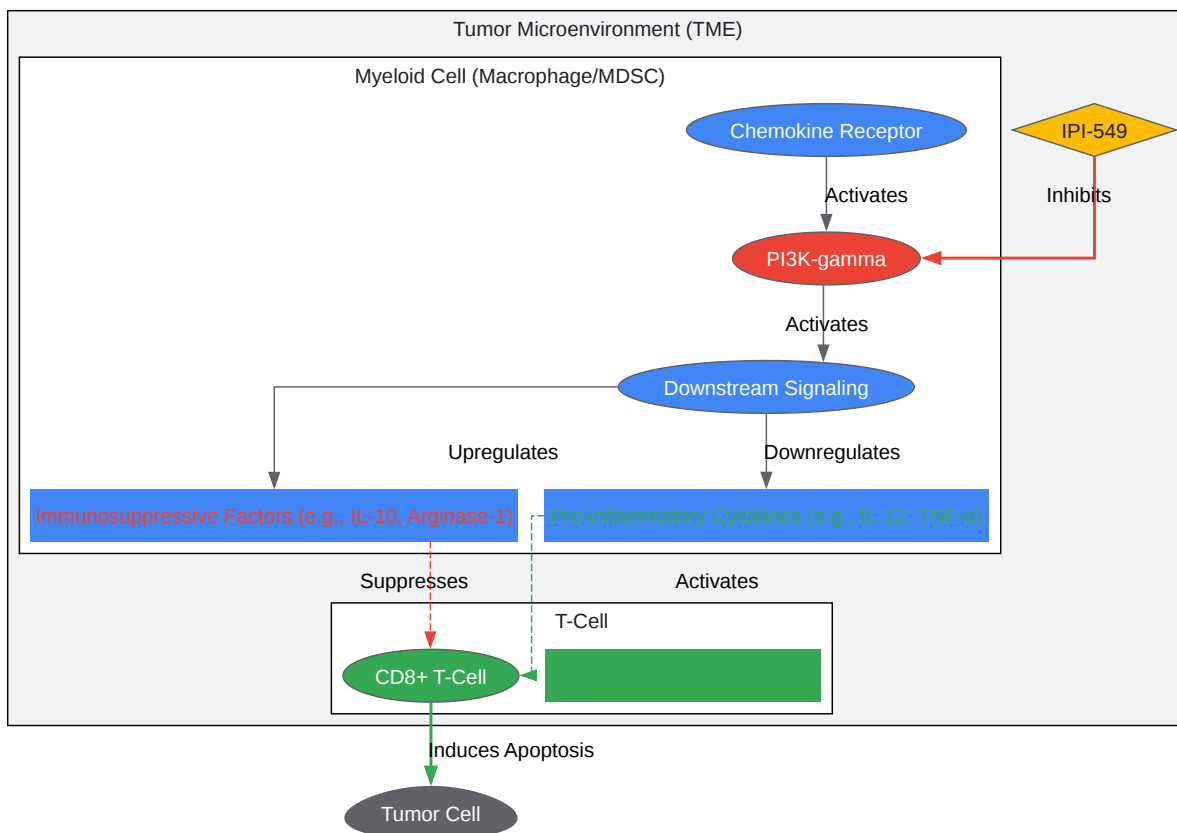
Introduction

IPI-549, also known as eganelisib, is a potent and highly selective, orally bioavailable small molecule inhibitor of phosphoinositide 3-kinase gamma (PI3K- γ).^{[1][2]} PI3K- γ is a key signaling molecule predominantly expressed in myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs), which are critical components of the tumor microenvironment (TME).^{[3][4]} In many cancers, these myeloid cells create an immunosuppressive TME, hindering the ability of the host's immune system to recognize and eliminate tumor cells.

IPI-549 is designed to reprogram the TME from an immunosuppressive to an immune-active state. By inhibiting PI3K- γ , IPI-549 aims to repolarize tumor-associated macrophages (TAMs) from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype and to reduce the number and suppressive function of MDSCs.^{[2][4]} This modulation of the myeloid compartment is intended to enhance the infiltration and activation of cytotoxic CD8⁺ T-cells, which can then mount a robust anti-tumor immune response.^{[1][2]} Preclinical studies in various syngeneic mouse models have demonstrated that IPI-549 can inhibit tumor growth, both as a monotherapy and in combination with immune checkpoint inhibitors.^{[1][3]}

Mechanism of Action: IPI-549 Signaling Pathway

IPI-549 selectively inhibits the PI3K- γ enzyme within myeloid cells. This inhibition blocks the downstream signaling cascade that promotes the immunosuppressive functions of these cells. The intended result is a shift in the TME from immunologically "cold" to "hot," thereby potentiating anti-tumor immunity.



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Caption: IPI-549 inhibits PI3K- γ in myeloid cells, reducing immunosuppression and enhancing CD8+ T-cell anti-tumor activity.

Quantitative Data from Preclinical Syngeneic Mouse Models

While specific quantitative data from preclinical studies with IPI-549 is limited in the public domain, press releases and conference presentations from Infinity Pharmaceuticals have consistently reported significant anti-tumor activity and immune modulation. The tables below summarize these reported findings and provide representative data from similar class molecules in relevant syngeneic models to offer a quantitative context.

Table 1: In Vivo Efficacy of IPI-549 in Syngeneic Mouse Models (Qualitative Summary)

Syngeneic Model	Mouse Strain	IPI-549 Monotherapy Effect	IPI-549 Combination with Checkpoint Inhibitor (e.g., anti-PD-1, anti-CTLA4)	Reference
Colon Carcinoma (e.g., CT26, MC38)	BALB/c, C57BL/6	Dose-dependent tumor growth inhibition.	Greater tumor growth inhibition compared to monotherapy; increased number of complete responses.	[1][2]
Breast Cancer (e.g., 4T1)	BALB/c	Dose-dependent tumor growth inhibition.	Enhanced anti-tumor activity.	[2]
Lung Cancer	Dose-dependent tumor growth inhibition.	Not explicitly stated, but expected to be similar to other models.	[2]	

Table 2: Immunomodulatory Effects of IPI-549 in the Tumor Microenvironment (Qualitative Summary)

Immune Cell Population	Effect of IPI-549 Treatment	Reference
CD8+ T-cells	Increased infiltration into the tumor.	[1][2]
FOXP3+ T-regulatory cells	Decreased numbers in the tumor.	[1]
Tumor-Associated Myeloid Cells (TAMs, MDSCs)	Decreased numbers of immunosuppressive myeloid cells.	[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of IPI-549 in syngeneic mouse models.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of IPI-549 as a monotherapy or in combination with a checkpoint inhibitor.

Materials:

- Syngeneic tumor cells (e.g., CT26, MC38, or 4T1)
- Female BALB/c or C57BL/6 mice (6-8 weeks old)
- IPI-549 (Eganelisib)
- Vehicle for IPI-549: 0.5% methylcellulose and 0.2% Tween 80 in sterile water
- Checkpoint inhibitor antibody (e.g., anti-mouse PD-1) and corresponding isotype control

- Sterile PBS
- Syringes and oral gavage needles
- Calipers

Procedure:

- Tumor Cell Implantation:
 - Culture tumor cells to ~80% confluency.
 - Harvest and resuspend cells in sterile PBS at a concentration of 1×10^6 cells per 100 μL .
 - Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth every 2-3 days using calipers.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach an average volume of 100-150 mm^3 , randomize mice into treatment groups (n=8-10 mice per group).
- Treatment Administration:
 - IPI-549 Formulation: Prepare a suspension of IPI-549 in the vehicle at the desired concentration for oral gavage.
 - Dosing:
 - Administer IPI-549 or vehicle control daily via oral gavage.
 - Administer checkpoint inhibitor or isotype control via intraperitoneal (IP) injection at the specified dose and schedule (e.g., 10 mg/kg, twice a week).
- Monitoring and Endpoints:

- Measure tumor volume and body weight 2-3 times per week.
- Monitor animal health daily.
- The primary endpoint is tumor growth inhibition (TGI).
- Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines.

Protocol 2: Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry

This protocol describes the isolation and analysis of immune cells from tumors to assess the pharmacodynamic effects of IPI-549.

Materials:

- Tumors from treated and control mice
- RPMI 1640 medium
- Tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of collagenase and DNase
- 70 µm cell strainers
- ACK lysis buffer
- FACS buffer (PBS with 2% FBS)
- Fc block (anti-CD16/32 antibody)
- Fluorescently conjugated antibodies for flow cytometry (see Table 3 for a suggested panel)
- Viability dye

Procedure:

- Tumor Digestion:

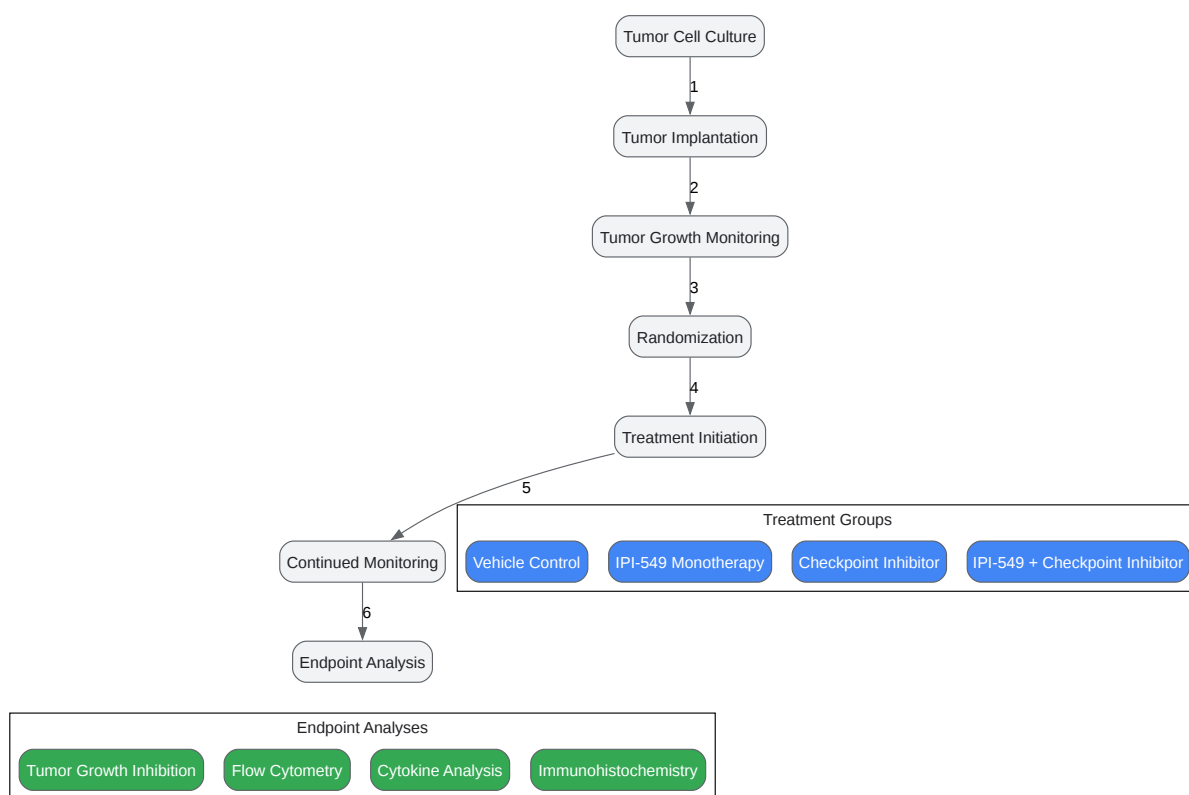
- Excise tumors and mince them into small pieces.
- Digest the minced tissue using a tumor dissociation kit or an enzymatic cocktail to obtain a single-cell suspension.
- Cell Preparation:
 - Pass the digested tissue through a 70 μm cell strainer.
 - Lyse red blood cells with ACK lysis buffer.
 - Wash the cells with FACS buffer.
- Staining:
 - Count viable cells and resuspend at $1-2 \times 10^7$ cells/mL in FACS buffer.
 - Block Fc receptors with Fc block for 10-15 minutes.
 - Add the antibody cocktail and viability dye and incubate for 30 minutes at 4°C in the dark.
- Data Acquisition and Analysis:
 - Wash the cells and resuspend in FACS buffer.
 - Acquire samples on a flow cytometer.
 - Analyze the data using appropriate software to quantify the different immune cell populations.

Table 3: Suggested Flow Cytometry Panel for Immune Cell Profiling

Target	Fluorochrome	Cell Population Identified
CD45	AF700	All hematopoietic cells
CD3	PE-Cy7	T-cells
CD4	APC	Helper T-cells
CD8	PerCP-Cy5.5	Cytotoxic T-cells
FOXP3	PE	Regulatory T-cells
CD11b	BV605	Myeloid cells
F4/80	APC-Cy7	Macrophages
Gr-1	FITC	Granulocytes and MDSCs
CD206	BV421	M2-like Macrophages
MHC-II	BV711	Antigen-presenting cells

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a preclinical study evaluating IPI-549 in a syngeneic mouse model.



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Caption: Experimental workflow for evaluating IPI-549 in syngeneic mouse models.

Conclusion

IPI-549 represents a promising immuno-oncology agent that targets the immunosuppressive myeloid cells within the tumor microenvironment. The provided application notes and protocols offer a framework for researchers to design and execute preclinical studies to further investigate the therapeutic potential of IPI-549 in syngeneic mouse models. Rigorous experimental design, including appropriate model selection, dosing regimens, and comprehensive endpoint analyses, will be crucial for obtaining robust and translatable results.

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